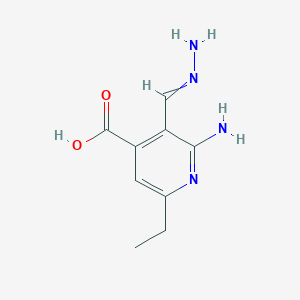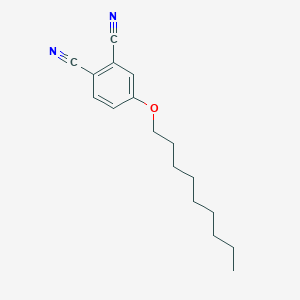![molecular formula C4H12NO2PS2 B12572328 [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid CAS No. 188649-77-6](/img/structure/B12572328.png)
[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of a suitable precursor with methylsulfanyl and phosphonothioic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonothioic acid derivatives and amino-methylsulfanyl compounds. Examples include:
- [1-Amino-3-(methylsulfanyl)propyl]phosphonic acid
- [1-Amino-3-(ethylsulfanyl)propyl]phosphonothioic O,O-acid
- [1-Amino-3-(methylsulfanyl)propyl]phosphonodithioic O,O-acid .
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
188649-77-6 |
|---|---|
Molecular Formula |
C4H12NO2PS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
1-dihydroxyphosphinothioyl-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C4H12NO2PS2/c1-10-3-2-4(5)8(6,7)9/h4H,2-3,5H2,1H3,(H2,6,7,9) |
InChI Key |
VDJHPMFSWQVGJF-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(N)P(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)


![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)

![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)





